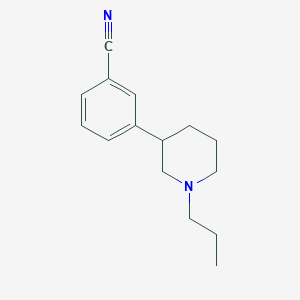

3-(1-propylpiperidin-3-yl)benzonitrile

Description

3-(1-Propylpiperidin-3-yl)benzonitrile is a piperidine-based compound featuring a benzonitrile moiety (cyano-substituted benzene) attached to the 3-position of a piperidine ring, with a propyl group substituted at the nitrogen (1-position) of the piperidine. For instance, synthetic routes for similar benzonitrile-piperidine hybrids often involve Suzuki–Miyaura cross-coupling, nucleophilic substitution, or condensation reactions .

Properties

CAS No. |

150336-90-6 |

|---|---|

Molecular Formula |

C15H20N2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

3-(1-propylpiperidin-3-yl)benzonitrile |

InChI |

InChI=1S/C15H20N2/c1-2-8-17-9-4-7-15(12-17)14-6-3-5-13(10-14)11-16/h3,5-6,10,15H,2,4,7-9,12H2,1H3 |

InChI Key |

GQRIAOUUYRIMLH-UHFFFAOYSA-N |

SMILES |

CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |

Synonyms |

3-(3-cyanophenyl)-N-n-propylpiperidine 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (S)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (S)-isomer DS 121 DS-121 DS121 cpd |

Origin of Product |

United States |

Biological Activity

Overview

3-(1-propylpiperidin-3-yl)benzonitrile, also known by its CAS number 150336-90-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2, with a molecular weight of approximately 232.34 g/mol. The structure features a piperidine ring substituted with a propyl group and a benzonitrile moiety, which is essential for its biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, particularly in the central nervous system (CNS). Its piperidine structure allows it to act as a ligand for neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Antidepressant Effects : Studies suggest that piperidine derivatives can modulate serotonin and norepinephrine levels, contributing to antidepressant-like effects in animal models.

- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive function, possibly through cholinergic mechanisms.

- Antipsychotic Activity : Certain structural analogs have been evaluated for antipsychotic properties, indicating potential utility in treating schizophrenia and related disorders.

In Vitro Studies

A study conducted on related compounds demonstrated that modifications in the piperidine structure significantly affect binding affinity to serotonin receptors. For instance, the introduction of different substituents on the piperidine ring altered the compounds' potency against serotonin reuptake inhibitors (SSRIs) .

| Compound | IC50 (nM) | Target Receptor |

|---|---|---|

| Compound A | 50 | 5-HT1A |

| Compound B | 30 | 5-HT2A |

| This compound | TBD | TBD |

In Vivo Studies

In vivo studies have shown that administration of similar piperidine derivatives resulted in significant reductions in depressive-like behaviors in rodent models. The behavioral assays indicated an increase in exploratory behavior and decreased immobility time in forced swim tests .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Functionality

Piperidine Modifications :

- The 1-propyl group in this compound likely enhances lipophilicity compared to 3-benzylpiperidine (), which may improve membrane permeability in biological systems. In contrast, bulky substituents like the dioxoisoindolinyl-propyl group in Compound 12 () may restrict conformational flexibility, reducing binding affinity to certain targets.

Benzonitrile Positioning: The 3-benzonitrile group in the target compound differs from the 4-positioned benzonitrile in OLED materials (). Positional isomers can significantly alter electronic properties; for example, 4-substituted benzonitriles in OLEDs exhibit stronger intramolecular charge transfer due to conjugation with carbazole-phenoxazine systems .

Biological Activity :

- The antitumor activity of selenium-containing tepotinib derivatives () suggests that benzonitrile-piperidine hybrids could serve as scaffolds for kinase inhibitors. However, the absence of selenium or fluorinated groups (as in ) may reduce potency against specific targets like plant pathogens.

Medicinal Chemistry

- Antitumor Potential: Compounds like those in utilize benzonitrile intermediates in kinase inhibitor synthesis. The propyl-piperidine group in the target compound may similarly modulate steric interactions in enzyme binding pockets .

Materials Science

- OLED Materials: Benzonitrile derivatives with extended π-systems () achieve thermally activated delayed fluorescence (TADF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.